molecular formula C16H23N3O2 B244729 N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide

N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide

Numéro de catalogue B244729
Poids moléculaire: 289.37 g/mol
Clé InChI: LUTQYBZLONVFMB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mécanisme D'action

BTK is a non-receptor tyrosine kinase that plays a critical role in the BCR signaling pathway. Upon activation of the BCR, BTK is recruited to the plasma membrane and phosphorylates downstream signaling molecules, ultimately leading to B-cell activation and proliferation. N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling and inhibiting B-cell proliferation.
Biochemical and Physiological Effects:
In preclinical studies, N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies and inhibit tumor growth. Additionally, N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide is its specificity for BTK, which minimizes off-target effects and reduces toxicity. Additionally, N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide has shown efficacy in preclinical models of B-cell malignancies that are resistant to other BTK inhibitors, such as ibrutinib. However, one limitation of N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

For N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide include further evaluation in clinical trials for the treatment of B-cell malignancies, as well as investigation of its potential use in combination with other anti-cancer agents. Additionally, N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide may have potential applications in other BTK-mediated diseases, such as autoimmune disorders and graft-versus-host disease.

Méthodes De Synthèse

The synthesis of N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide involves several steps, starting with the reaction of 4-(4-aminophenyl)piperazine with propanoyl chloride to form N-(4-aminophenyl)propanamide. This intermediate is then reacted with 4-bromobenzonitrile to form N-[4-(4-aminophenyl)piperazin-1-yl]propanamide. Finally, the propanamide group is acylated with propanoyl chloride to yield the final product, N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide.

Applications De Recherche Scientifique

N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide has demonstrated potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells.

Propriétés

Formule moléculaire

C16H23N3O2

Poids moléculaire

289.37 g/mol

Nom IUPAC

N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide

InChI

InChI=1S/C16H23N3O2/c1-3-15(20)17-13-5-7-14(8-6-13)18-9-11-19(12-10-18)16(21)4-2/h5-8H,3-4,9-12H2,1-2H3,(H,17,20)

Clé InChI

LUTQYBZLONVFMB-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC

SMILES canonique

CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.